N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide
Description
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound characterized by its unique structural components, including a pyrazole ring substituted with bromine and methyl groups, an ethyl linker, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c1-9-13(15)10(2)18(17-9)8-7-16-14(20)11-3-5-12(6-4-11)19(21)22/h3-6H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFLHXHJHUUXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step involves the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors such as 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid or its derivatives under acidic or basic conditions.
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Ethylation: : The pyrazole ring is then ethylated using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate or sodium hydride to form 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide.
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Coupling with 4-Nitrobenzamide: : The final step involves coupling the ethylated pyrazole with 4-nitrobenzamide. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Reduction Reactions: : The nitro group on the benzamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Oxidation Reactions: : The methyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 4-amino derivative of the original compound.
Oxidation: Pyrazole carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler analog lacking the ethyl and nitrobenzamide groups.
N-(2-ethyl-4-nitrobenzamide): Lacks the pyrazole ring but retains the ethyl and nitrobenzamide moieties.
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide: Similar structure with chlorine instead of bromine.
Uniqueness
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide is unique due to the combination of its pyrazole ring with bromine and methyl substitutions, ethyl linker, and nitrobenzamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
